molecular formula C19H20ClN5O3 B2711669 3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919040-77-0

3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2711669
CAS RN: 919040-77-0
M. Wt: 401.85
InChI Key: MROBHVAUMPWSOT-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

A significant body of research on derivatives of imidazo[2,1-f]purine-2,4-dione, which shares a core structure with the specified compound, investigates their receptor affinity and potential pharmacological activities. These studies explore their interactions with serotoninergic and dopaminergic receptors, highlighting the potential for developing new therapeutic agents with antidepressant and anxiolytic-like activities (Zagórska et al., 2015). Similarly, research into the structural relationships of these compounds indicates a spectrum of receptor activities, with certain derivatives showing promise as potential anxiolytics and antidepressants due to their receptor ligand capabilities (Zagórska et al., 2009).

Structural Analysis and Chemical Properties

The structural analysis of related imidazo[2,1-f]purine derivatives provides insights into their molecular geometry, electronic configuration, and chemical reactivity. For instance, studies on benzylamino derivatives of theophylline, a compound structurally related to imidazo[2,1-f]purine-2,4-dione, reveal typical geometries and conformations that could influence their binding affinities and pharmacological properties (Karczmarzyk et al., 1995).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-12-10-24-15-16(21-18(24)23(12)7-4-8-26)22(2)19(28)25(17(15)27)11-13-5-3-6-14(20)9-13/h3,5-6,9-10,26H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROBHVAUMPWSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16616097

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